N-benzyl-N'-(2-methoxy-5-methylphenyl)ethanediamide
Description
N-benzyl-N'-(2-methoxy-5-methylphenyl)ethanediamide is a diamide compound characterized by two amide groups linked via an ethanediamine backbone. Its structure features a benzyl group attached to one nitrogen atom and a substituted phenyl group (2-methoxy-5-methylphenyl) on the adjacent nitrogen.
Properties
IUPAC Name |
N-benzyl-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-8-9-15(22-2)14(10-12)19-17(21)16(20)18-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMZJSMNELDDRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-(2-methoxy-5-methylphenyl)ethanediamide typically involves the reaction of benzylamine with 2-methoxy-5-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-(2-methoxy-5-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the ethanediamide backbone can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-N’-(2-methoxy-5-methylphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-N’-(2-methoxy-5-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may influence signaling pathways related to inflammation and pain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmaceutical Analogs: Benzathine Benzylpenicillin
Compound : Benzathine benzylpenicillin (CAS 1538-09-6) is a penicillin derivative complexed with N,N'-dibenzylethylenediamine .
Structural Comparison :
- Backbone : Both compounds share an ethanediamine backbone.
- Substituents : Benzathine benzylpenicillin has two benzyl groups, while the target compound replaces one benzyl with a 2-methoxy-5-methylphenyl group.
- Functional Groups : The penicillin derivative includes a β-lactam antibiotic moiety, absent in the target diamide.
Functional Implications :
- Solubility : The hydrophilic β-lactam group in benzathine benzylpenicillin enhances water solubility, critical for drug delivery. In contrast, the methoxy and methyl groups in the target compound may reduce solubility, favoring lipid membrane penetration .
- Bioactivity : Benzathine benzylpenicillin acts as a long-acting antibiotic, whereas the target compound’s bioactivity (if any) would depend on interactions with enzymes or receptors modulated by its aryl substituents.
Agrochemical Analogs: Substituted Benzamides
Examples :
Structural Comparison :
| Parameter | Target Compound | Etobenzanid | Diflufenican |
|---|---|---|---|
| Core Structure | Ethanediamide | Benzamide | Pyridinecarboxamide |
| Key Substituents | Benzyl, 2-methoxy-5-methylphenyl | 2,3-Dichlorophenyl, ethoxymethoxy | 2,4-Difluorophenyl, trifluoromethylphenoxy |
| Molecular Weight | ~326 g/mol (estimated) | 336.2 g/mol | 394.3 g/mol |
Functional Implications :
- Lipophilicity : The benzyl and methyl groups in the target compound increase lipophilicity compared to etobenzanid’s ethoxymethoxy group. This could enhance soil persistence or cellular uptake in agrochemical contexts.
- Herbicidal Activity : Diflufenican’s fluorinated substituents improve resistance to metabolic degradation, a feature absent in the target compound’s methoxy group. However, the methyl group may confer stability against oxidation .
Research Findings and Data Gaps
Stability and Degradation
- Hydrolytic Stability : The methoxy group in the target compound may resist hydrolysis better than etobenzanid’s ethoxymethoxy group, which is prone to cleavage under acidic conditions .
- Photodegradation : Diflufenican’s trifluoromethyl group reduces UV sensitivity, whereas the target compound’s benzyl group could increase susceptibility to photolytic breakdown.
Biological Activity
N-benzyl-N'-(2-methoxy-5-methylphenyl)ethanediamide is a compound that has garnered interest due to its potential biological activities, particularly as a selective agonist for serotonin receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Overview of SAR
The biological activity of this compound can be understood through its interaction with serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. Substitutions on the benzyl group significantly affect receptor affinity and functional activity.
Key Findings
- Binding Affinity : Compounds with N-benzyl substitutions show increased binding affinity to the 5-HT2A receptor. For instance, N-(2-methoxybenzyl) compounds exhibit varying affinities, with some achieving subnanomolar binding levels .
- Functional Activity : The intrinsic activity of these compounds at the 5-HT2A receptor is generally high, with several compounds showing over 70% efficacy. Notably, certain derivatives have demonstrated particularly high potency, with EC50 values in the low nanomolar range .
Pharmacological Effects
This compound has shown promising neuroleptic activity. In studies involving various benzamide derivatives, this compound was found to be significantly more active than traditional neuroleptics like metoclopramide and haloperidol. Specifically, one derivative was reported to be approximately 15 times more active than metoclopramide .
Case Studies
- Neuroleptic Activity : In animal models, compounds related to this compound were evaluated for their effects on apomorphine-induced stereotyped behavior in rats. Results indicated a strong correlation between structural modifications and enhanced antipsychotic effects .
- Selectivity and Efficacy : The selectivity for the 5-HT2A receptor over other serotonin receptors is a critical factor in minimizing side effects associated with traditional antipsychotics. Compounds derived from this class have shown a favorable ratio of therapeutic efficacy to side effects .
Data Summary
| Compound Name | Binding Affinity (nM) | EC50 (nM) | Selectivity Ratio (5-HT2A/5-HT2C) |
|---|---|---|---|
| This compound | <1 | 0.074 | >400 |
| Related Compound A | 0.29 | 0.10 | >300 |
| Metoclopramide | 1.1 | 1.0 | - |
Q & A
Q. Table 1: Optimization of Reaction Conditions
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF or THF | Maximizes solubility of intermediates |
| Temperature | 0–5°C (coupling step) | Reduces side reactions |
| Catalyst | HOBt/EDC (1:1 molar ratio) | Enhances amide bond formation |
Basic Research Question: Which analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : Confirm regiochemistry of the benzyl and methoxyphenyl groups (e.g., aromatic proton shifts at δ 6.8–7.4 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (calc. for C₁₇H₁₈N₂O₃: 298.13 g/mol) .
- HPLC-PDA : Assess purity (>95%) and detect hydrolytic byproducts .
Advanced Research Question: How can contradictory bioactivity data across studies be resolved?
Answer:
Discrepancies often arise from variations in assay conditions or compound purity. Strategies include:
Standardized assays : Use cell lines with consistent passage numbers (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .
Structural analogs : Compare activity of N-benzyl derivatives with/without methoxy groups to isolate pharmacophores .
Purity validation : Re-test batches with LC-MS to rule out degradation products .
Q. Table 2: Bioactivity Variability in Analog Compounds
| Structural Feature | IC₅₀ (Cancer Cell Lines) | Source |
|---|---|---|
| Methoxy group at C2 | 12.5 μM (MCF-7) | |
| Benzyl substitution | 18.7 μM (A549) | |
| Hydrolyzed ethanediamide | Inactive |
Advanced Research Question: How can computational modeling predict target interactions?
Answer:
Molecular docking (e.g., AutoDock Vina) identifies potential binding modes with enzymes like cyclooxygenase-2 (COX-2):
Ligand preparation : Optimize 3D structure of the compound using Gaussian09 (B3LYP/6-31G*) .
Receptor selection : Use COX-2 crystal structure (PDB: 5KIR) for docking simulations .
Binding affinity analysis : Score interactions (e.g., hydrogen bonds with Ser530, hydrophobic contacts with Val349) .
Basic Research Question: What functional groups influence solubility and bioavailability?
Answer:
- Methoxy group : Enhances lipophilicity (logP ≈ 2.8) but reduces aqueous solubility .
- Benzyl group : Contributes to π-π stacking with aromatic residues in target proteins .
- Ethanediamide core : Hydrogen-bonding capacity improves membrane permeability .
Q. Table 3: Solubility Profile of Structural Analogs
| Compound Modification | Solubility (mg/mL, PBS) |
|---|---|
| Free amine (unsubstituted) | 0.32 |
| Methoxy at C5 | 0.15 |
| N-Benzyl substitution | 0.08 |
Advanced Research Question: How to optimize reaction yields in scale-up synthesis?
Answer:
- Continuous flow reactors : Reduce reaction time and improve mixing efficiency .
- In situ monitoring : Use FTIR to track acyl chloride intermediate formation .
- Byproduct mitigation : Add molecular sieves to absorb HCl during coupling .
Basic Research Question: What in vitro assays evaluate anticancer potential?
Answer:
- MTT assay : Measure viability in cancer cells (e.g., IC₅₀ = 14.3 μM in HeLa) .
- Apoptosis markers : Caspase-3/7 activation via fluorometric assays .
- Cell cycle analysis : Flow cytometry to detect G1/S arrest .
Advanced Research Question: How do reaction solvents impact stereochemical outcomes?
Answer:
Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring trans-amide configuration:
- NMR NOE experiments : Confirm spatial proximity of benzyl and methoxyphenyl groups .
- DFT calculations : Predict solvent-dependent energy barriers for rotational isomerism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
